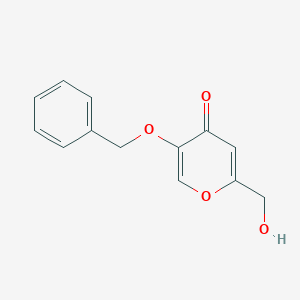
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one
Cat. No. B049030
Key on ui cas rn:
15771-06-9
M. Wt: 232.23 g/mol
InChI Key: ZGEXYNBHYVEWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04723002
Procedure details


232 g (1 mol) of 2-(hydroxymethyl)-5-(phenylmethoxy)-4H-pyran-4-one was put into a 10 l stirring flask containing 6.6 l of acetone and 400 ml of water. The clear solution was cooled to +5° C. by means of an ice bath. While maintaining the temperature at +5° C. to 10° C., 640 ml of Jones reagent (202 g CrO3, 600 ml water, 174 ml H2SO4) was added dropwise over a period of 1 hour. Stirring was continued for 2 hours without cooling. The reaction mixture was filtered through a glass frit and the dark green residue washed with 500 ml of acetone. The filtrate was then evaporated until all of the acetone was removed. To the aqueous, partly crystalline product was added 1.2 l of methanol, and this mixture was then heated to its boiling point. The resulting clear dark green solution was placed in an ice bath and the product allowed to crystallize. The crystalline product was filtered and washed with 500 ml of a cold solvent mixture consisting of 250 ml of methanol +250 ml of water and finally dried. Yield: 195 g. From the mother liquor, a further 5% of the product could be isolated.
Quantity
232 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[O:4][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.CC(C)=[O:20].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O>O>[O:9]=[C:7]1[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:5][O:4][C:3]([C:2]([OH:20])=[O:1])=[CH:8]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
232 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC=1OC=C(C(C1)=O)OCC1=CC=CC=C1
|
Step Two
Step Three
|
Name
|
Jones reagent
|
|
Quantity
|
640 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring flask
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The clear solution was cooled to +5° C. by means of an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
While maintaining the temperature at +5° C. to 10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through a glass frit
|
WASH
|
Type
|
WASH
|
|
Details
|
the dark green residue washed with 500 ml of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was then evaporated until all of the acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the aqueous, partly crystalline product was added 1.2 l of methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this mixture was then heated to its boiling point
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting clear dark green solution was placed in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystalline product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 500 ml of a cold solvent mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
finally dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C=C(OC=C1OCC1=CC=CC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

